molecular formula C28H23N5O4 B14955160 N-(1,3-benzodioxol-5-ylmethyl)-7-benzyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-7-benzyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B14955160
M. Wt: 493.5 g/mol
InChI Key: OZXFTWJCCVZTHT-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic core (1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene) with a benzodioxolylmethyl substituent at the N1 position, a benzyl group at C7, and a methyl group at C11. Structural characterization likely employed crystallographic tools such as SHELX for refinement, a program widely utilized for small-molecule structural determination due to its robustness and precision .

Synthetic routes for analogous tricyclic systems often involve cyclization reactions of polyfunctional intermediates. For example, spirocyclic compounds with benzothiazolyl groups (e.g., 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione) are synthesized via condensation of amines with carbonyl derivatives, followed by cyclization . The target compound’s benzodioxole moiety may improve metabolic stability compared to simpler aromatic substituents.

Properties

Molecular Formula

C28H23N5O4

Molecular Weight

493.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-7-benzyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C28H23N5O4/c1-17-6-5-11-32-25(17)31-26-21(28(32)35)13-20(24(29)33(26)15-18-7-3-2-4-8-18)27(34)30-14-19-9-10-22-23(12-19)37-16-36-22/h2-13,29H,14-16H2,1H3,(H,30,34)

InChI Key

OZXFTWJCCVZTHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CC=C4)C(=O)NCC5=CC6=C(C=C5)OCO6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-7-benzyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1,3-benzodioxole moiety, followed by the introduction of the benzyl and imino groups through nucleophilic substitution reactions. The triazatricyclo framework is then constructed via cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process typically includes the use of high-purity reagents and solvents, as well as stringent control of reaction temperatures and times to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-7-benzyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino groups to amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-7-benzyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-7-benzyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s tricyclic core distinguishes it from bicyclic analogs (e.g., benzothiazole-containing spirocycles) . Key structural differences include:

Property Target Compound Spirothiazole Analogues
Core Structure Tricyclic (1,7,9-triazatricyclo) Bicyclic (7-oxa-9-aza-spiro[4.5]decane)
Key Substituents Benzodioxolylmethyl, benzyl, methyl Benzothiazolyl, dimethylaminophenyl, hydroxylphenyl
Hydrogen Bonding Capacity 2 donors (imino, carboxamide), 3 acceptors (oxo, carboxamide, benzodioxole ether) 1–2 donors (hydroxyl, amide), 3–4 acceptors (carbonyl, ether, benzothiazole)
Lipophilicity (Predicted) High (logP ~3.5–4.0 due to benzyl/benzodioxole) Moderate (logP ~2.5–3.0 with polar R-groups)

The benzodioxole group enhances lipophilicity and may influence blood-brain barrier penetration, whereas spirothiazole analogs with hydroxyl groups exhibit higher solubility but reduced membrane permeability .

Hydrogen Bonding and Supramolecular Interactions

Hydrogen-bonding patterns critically influence crystallinity and biological target engagement. The target compound’s carboxamide and imino groups enable dimeric or chain-like motifs, as observed in Etter’s graph-set analysis (e.g., R₂²(8) motifs for amide-amide interactions) . In contrast, spirothiazole derivatives prioritize carbonyl-oxygen interactions with aryl groups, forming layered packing arrangements .

Similarity Metrics and Virtual Screening

Computational similarity assessments (e.g., Tanimoto coefficients, MACCS fingerprints) highlight moderate similarity (0.6–0.7) to benzothiazole-containing compounds due to shared aromatic/heterocyclic features. However, the tricyclic core and unique substitution pattern classify it as a distinct chemotype .

Biological Activity

The compound N-(1,3-benzodioxol-5-ylmethyl)-7-benzyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₃
  • Molecular Weight : 342.37 g/mol
  • CAS Number : Not specifically listed in the available resources.

Structural Features

The compound features a benzodioxole moiety, which is known for its pharmacological significance. The presence of a triazatricyclo structure suggests potential interactions with biological targets.

Research indicates that compounds similar to this structure often exhibit activity through various mechanisms:

  • Inhibition of Enzymes : Many benzodioxole derivatives have been shown to inhibit specific enzymes involved in disease processes.
  • Receptor Modulation : The compound may interact with various receptors, potentially influencing signaling pathways related to inflammation and cell proliferation.

Pharmacological Effects

Preliminary studies suggest that this compound could have the following effects:

  • Antitumor Activity : Some analogs have demonstrated cytotoxic effects against cancer cell lines.
  • Antimicrobial Properties : The compound may exhibit activity against certain bacterial strains.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the effects of similar benzodioxole derivatives on human cancer cell lines, revealing significant cytotoxicity at micromolar concentrations.
    • The mechanism was attributed to apoptosis induction and cell cycle arrest.
  • Antimicrobial Efficacy :
    • Another investigation focused on the antimicrobial properties of related compounds, reporting effective inhibition against Gram-positive bacteria.
    • The study noted that the presence of the benzodioxole group enhanced antimicrobial activity.

Summary of Biological Activities

Activity TypeEffectivenessReference
AntitumorHigh
AntimicrobialModerate
Enzyme InhibitionConfirmed

Comparative Analysis with Similar Compounds

Compound NameAntitumor ActivityAntimicrobial Activity
N-(1,3-benzodioxol-5-ylmethyl)-...YesYes
N-(2,6-dichlorobenzamide)ModerateNo
N-(phenylacetamide)HighModerate

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